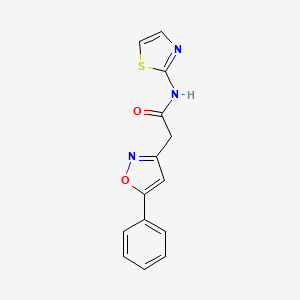

5-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

描述

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

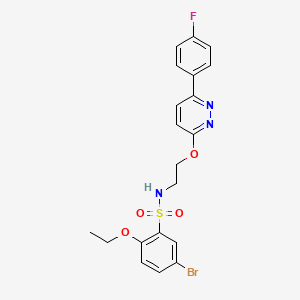

The molecular structure of this compound, as suggested by its name, is likely quite complex. It would contain a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), an oxadiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom), and a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom).Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the furan, oxadiazole, and thiophene rings would likely make the compound aromatic and potentially polar .科学研究应用

Antithrombotic Agent

5-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide: has been investigated as an antithrombotic agent. Thrombosis, the formation of blood clots within blood vessels, can lead to serious health complications. Researchers have identified this compound as a promising inhibitor of Factor Xa (FXa), a key enzyme in the blood coagulation cascade. By inhibiting FXa, it reduces the generation of thrombin, thus preventing excessive clot formation without affecting existing thrombin levels . Clinical development is underway for its use in preventing and treating thromboembolic diseases.

Oral Bioavailability

The neutral ligand chlorothiophene in the S1 subsite of this compound allows for good oral bioavailability. Unlike some existing anticoagulants that require routine coagulation monitoring, this small-molecule FXa inhibitor can be administered orally, making it convenient for patients .

Thromboembolic Disease Prevention

Given its potent antithrombotic activity, 5-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide holds promise for preventing thromboembolic events such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke. Its selective inhibition of FXa offers a favorable safety margin .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the structure-activity relationship of this compound, aiming to optimize its properties. Geometric optimization and quantum chemical parameter calculations have provided insights into its behavior and potential modifications .

Coagulation Cascade Modulation

By targeting FXa, this compound modulates the coagulation cascade, reducing the risk of thrombosis. It achieves this without compromising primary hemostasis, ensuring safety .

Future Therapeutic Applications

Beyond anticoagulation, further research may uncover additional therapeutic applications for this compound. Its unique chemical structure and mode of action make it an intriguing candidate for various medical conditions.

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with.

属性

IUPAC Name |

5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O3S/c12-8-4-3-7(19-8)9(16)13-11-15-14-10(18-11)6-2-1-5-17-6/h1-5H,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGOAWBDISQYSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301330506 | |

| Record name | 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID51087804 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

CAS RN |

887885-27-0 | |

| Record name | 5-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301330506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

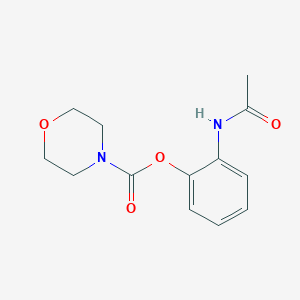

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B3019909.png)

![2-({5-chloro-2-[(oxolan-2-yl)methoxy]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B3019912.png)

![methyl 3-{[7-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B3019913.png)

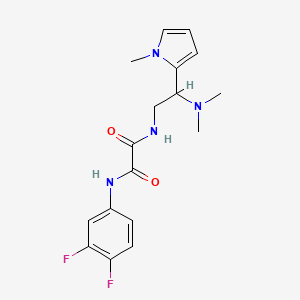

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acrylamide](/img/structure/B3019914.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B3019917.png)

![6-{5-[2-(2,4-Difluorophenyl)acetyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B3019918.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3019928.png)

![N-(2-chlorophenyl)-4-fluoro-3-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B3019930.png)